(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol
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Overview
Description
(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is a spirocyclic compound featuring a unique oxaspiro structure. This compound is characterized by a spiro linkage between a nonane ring and an oxane ring, with a hydroxyl group attached to the propan-1-ol moiety. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a hydroxy ketone or an epoxide, under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce a secondary alcohol.
Scientific Research Applications
(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique structural and functional properties.
Mechanism of Action
The mechanism of action of (2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. The spirocyclic structure can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent and specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds share the spirocyclic structure but differ in the nature of the rings and substituents.
Spirocyclic Lactones: These compounds feature a lactone ring in place of the oxane ring.
Spirocyclic Amines: These compounds contain an amine group instead of the hydroxyl group.
Uniqueness
(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-ol is unique due to its specific oxaspiro structure and stereochemistry, which confer distinct chemical and biological properties. The presence of the hydroxyl group and the spiro linkage enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(6-oxaspiro[3.5]nonan-7-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-9(7-12)10-3-6-11(8-13-10)4-2-5-11/h9-10,12H,2-8H2,1H3/t9-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXSZUWIFAKTBY-RGURZIINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCC2)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC2(CCC2)CO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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